Ritlecitinib

Descripción

Propiedades

IUPAC Name |

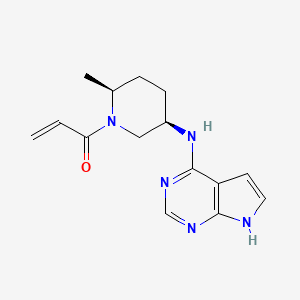

1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O/c1-3-13(21)20-8-11(5-4-10(20)2)19-15-12-6-7-16-14(12)17-9-18-15/h3,6-7,9-11H,1,4-5,8H2,2H3,(H2,16,17,18,19)/t10-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRJPFGIXUFMTM-WDEREUQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1792180-81-4 | |

| Record name | PF-06651600 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1792180814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-06651600 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14924 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Propen-1-one, 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1-piperidinyl]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RITLECITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OYE00PC25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ritlecitinib's Mechanism of Action in T Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ritlecitinib is a first-in-class kinase inhibitor that offers a targeted approach to modulating the immune response in autoimmune diseases by dually inhibiting Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases. This irreversible, covalent inhibitor has demonstrated significant efficacy in conditions where T cells play a central pathogenic role, such as alopecia areata. This technical guide provides an in-depth exploration of this compound's mechanism of action with a specific focus on its effects on T cells, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways.

Core Mechanism: Dual Inhibition of JAK3 and TEC Family Kinases

This compound's primary mechanism of action is the irreversible inhibition of JAK3 and the TEC family of kinases by blocking their adenosine triphosphate (ATP) binding sites.[1][2][3] This dual inhibition is significant because it targets two distinct but critical signaling pathways involved in T cell activation, differentiation, and function.

-

JAK3 Inhibition: JAK3 is a key component of the signaling cascade for cytokines that use the common gamma chain (γc), including interleukin-2 (IL-2), IL-4, IL-7, IL-15, and IL-21.[4] These cytokines are crucial for T cell development, survival, and proliferation. By inhibiting JAK3, this compound effectively dampens the signaling from these essential T cell-related cytokines.[5]

-

TEC Family Kinase Inhibition: The TEC family includes several kinases crucial for T cell receptor (TCR) signaling, such as Interleukin-2-inducible T-cell kinase (ITK) and Tec.[5] ITK, in particular, is a key downstream mediator of TCR signaling, and its inhibition interferes with T cell activation. This compound also inhibits other TEC family members like Bruton's tyrosine kinase (BTK), which is more prominently involved in B cell signaling but also contributes to T cell function.[6]

This dual-targeting approach allows this compound to modulate both cytokine-driven and antigen-driven T cell responses, providing a comprehensive mechanism for controlling T cell-mediated autoimmunity.

Impact on T Cell Signaling Pathways

This compound's inhibition of JAK3 and TEC kinases leads to the disruption of downstream signaling pathways that are fundamental to T cell function.

The JAK-STAT Pathway

The JAK-STAT pathway is a primary target of this compound's action. Upon cytokine binding to their receptors, JAKs become activated and phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then translocate to the nucleus to regulate gene expression. This compound's inhibition of JAK3 specifically prevents the phosphorylation of STATs, particularly STAT5, which is downstream of several γc cytokines like IL-2, IL-4, IL-7, and IL-15.[5] It also inhibits IL-21-induced STAT3 phosphorylation.[5]

Figure 1: this compound's inhibition of the JAK3-STAT signaling pathway.

The T Cell Receptor (TCR) Signaling Pathway

This compound's inhibition of TEC family kinases, particularly ITK, directly impacts the signaling cascade initiated by the T cell receptor (TCR) upon antigen presentation. This interference with TCR signaling leads to reduced T cell activation.[2] A measurable effect of this is the inhibition of CD69 surface expression on CD4+ T cells, which is an early marker of T cell activation.[5]

Figure 2: this compound's inhibition of the TEC kinase-mediated TCR signaling pathway.

Functional Consequences on T Cells

The molecular inhibition of these key signaling pathways by this compound translates into significant functional consequences for various T cell subsets.

Reduction in T Cell Proliferation and Survival

By blocking signals from crucial homeostatic cytokines like IL-7 and IL-15, this compound can lead to a reduction in the overall number of circulating T cells. Clinical data has shown that treatment with this compound is associated with dose-dependent early reductions in CD3+, CD4+, and CD8+ T cells.[7]

Impaired T Cell Differentiation

This compound has been shown to inhibit the differentiation of T helper (Th) cells, specifically Th1 and Th17 cells, in vitro.[5] These T cell subsets are known to be pathogenic in many autoimmune diseases.

Attenuation of Cytotoxic T Cell Function

A key effect of this compound is the inhibition of the cytolytic function of CD8+ T cells and Natural Killer (NK) cells.[5] This is, in part, mediated through the inhibition of ITK.[5] this compound also inhibits the production of interferon-gamma (IFN-γ) by CD8+ T cells, a key pro-inflammatory cytokine.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound.

Table 1: In Vitro Inhibition of STAT Phosphorylation by this compound

| Cytokine Stimulant | Downstream Target | IC50 (nM) |

| IL-2 | STAT5 | 244[5] |

| IL-4 | STAT5 | 340[5] |

| IL-7 | STAT5 | 407[5] |

| IL-15 | STAT5 | 266[5] |

| IL-21 | STAT3 | 355[5] |

Table 2: Target Occupancy of this compound in Healthy Adults (Single Dose)

| Dose | Kinase | Maximal Median Target Occupancy (%) |

| 50 mg | JAK3 | 72[6] |

| 200 mg | JAK3 | 64[6] |

| 50 mg | TEC Kinases (except BMX) | >94[6] |

| 50 mg | BMX | 87[6] |

| 200 mg | All TEC Kinases | >97[6] |

Table 3: Clinical Efficacy of this compound in Alopecia Areata (ALLEGRO Phase 2b/3 Trial)

| Treatment Group | Endpoint (SALT Score ≤20 at 24 weeks) | Patient Response (%) |

| This compound 50 mg | SALT ≤20 | 23[8] |

| Placebo | SALT ≤20 | 2[8] |

| This compound 30 mg | SALT ≤20 | 14[1] |

*SALT (Severity of Alopecia Tool) score of ≤20 indicates 80% or more scalp hair coverage.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature. For precise details, refer to the original publications.

In Vitro STAT Phosphorylation Assay

Objective: To determine the potency of this compound in inhibiting cytokine-induced STAT phosphorylation.

Methodology:

-

Cell Culture: Peripheral blood mononuclear cells (PBMCs) or isolated T cells are cultured in appropriate media.

-

This compound Treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration.

-

Cytokine Stimulation: Cells are then stimulated with a specific cytokine (e.g., IL-2, IL-15) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

-

Cell Lysis and Western Blotting/Flow Cytometry: Cells are lysed, and protein extracts are subjected to SDS-PAGE and Western blotting using antibodies specific for phosphorylated STATs (e.g., pSTAT5) and total STATs. Alternatively, intracellular flow cytometry can be used to quantify pSTAT levels in specific cell populations.

-

Data Analysis: The intensity of the pSTAT bands or the mean fluorescence intensity is quantified, and IC50 values are calculated by fitting the data to a dose-response curve.

References

- 1. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 2. publications.aap.org [publications.aap.org]

- 3. This compound - Dual Inhibitor of JAK3/TEC [synapse.patsnap.com]

- 4. Drug–drug interaction profile of this compound as perpetrator and victim through cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluating the Therapeutic Potential of this compound for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Target Occupancy and Functional Inhibition of JAK3 and TEC Family Kinases by this compound in Healthy Adults: An Open-Label, Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medcentral.com [medcentral.com]

Ritlecitinib: A Deep Dive into its Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ritlecitinib (brand name LITFULO®) is a first-in-class, orally administered kinase inhibitor developed by Pfizer. It functions as a selective and irreversible dual inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2] Approved by the U.S. Food and Drug Administration (FDA) and other regulatory bodies, this compound is indicated for the treatment of severe alopecia areata in adults and adolescents.[3][4] Its unique mechanism of action, which involves the covalent modification of a specific cysteine residue in the ATP-binding site of its target kinases, sets it apart from other JAK inhibitors and represents a significant advancement in the treatment of autoimmune diseases.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthetic pathway of this compound, supplemented with quantitative data, detailed experimental protocols, and visualizations to aid researchers and drug development professionals.

Discovery and Lead Optimization

The discovery of this compound originated from Pfizer's research program aimed at developing a more selective JAK3 inhibitor than their existing drug, tofacitinib, which inhibits both JAK1 and JAK3.[4] The therapeutic hypothesis was that a highly selective JAK3 inhibitor could offer a better safety profile by avoiding the broader effects of JAK1 and JAK2 inhibition, such as increased cholesterol and liver enzymes, and hematological effects like anemia and thrombocytopenia.[2]

The key to this compound's selectivity lies in its mechanism as a covalent inhibitor. It was designed to target a non-catalytic cysteine residue (Cys-909) present in the ATP-binding site of JAK3.[1] This cysteine is unique to JAK3 among the JAK family members; JAK1, JAK2, and TYK2 all have a serine at the equivalent position.[1] This structural difference provided a clear strategy for achieving high selectivity.

The lead optimization process involved modifying the tofacitinib scaffold to incorporate a reactive acrylamide warhead, which forms an irreversible covalent bond with the thiol group of Cys-909.[4] Structure-activity relationship (SAR) studies, as detailed in Pfizer's patents, explored various analogs to optimize potency, selectivity, and pharmacokinetic properties.[5] this compound (PF-06651600) emerged as the clinical candidate, demonstrating potent and selective inhibition of JAK3 and, as later discovered, the TEC family of kinases, which also possess a similarly positioned cysteine residue.[1][4]

Mechanism of Action: Dual Inhibition of JAK3 and TEC Kinases

This compound's therapeutic effects are mediated through the irreversible inhibition of JAK3 and the TEC family of kinases.[2]

JAK3 Inhibition and the JAK-STAT Pathway

The JAK-STAT signaling pathway is crucial for mediating immune responses. Cytokines binding to their receptors activate associated JAKs, which in turn phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins.[6] Activated STATs then translocate to the nucleus to regulate gene transcription involved in inflammation and immune cell function.

This compound, by covalently binding to Cys-909 in JAK3, blocks the ATP-binding site and prevents the phosphorylation and activation of STAT proteins.[1] This effectively disrupts the signaling of several key cytokines implicated in autoimmune diseases, including those that use the common gamma chain (γc) such as IL-2, IL-4, IL-7, IL-15, and IL-21.[1]

Figure 1: this compound's Inhibition of the JAK3-STAT Signaling Pathway.

TEC Kinase Family Inhibition

The TEC family of kinases, which includes BTK, ITK, TEC, RLK, and BMX, are non-receptor tyrosine kinases that play critical roles in the signaling pathways of various immune cell receptors, such as the B-cell receptor (BCR) and T-cell receptor (TCR).[1] this compound's inhibitory action on this family of kinases is also due to the presence of a conserved cysteine residue in their ATP-binding sites, analogous to Cys-909 in JAK3.[1] By inhibiting TEC kinases, this compound can modulate the activity of immune cells like T-cells and NK cells, contributing to its therapeutic effect.[1]

Quantitative Data

The selectivity and potency of this compound have been characterized through various in vitro assays. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against JAK Family Kinases

| Kinase | IC50 (nM) |

| JAK3 | 33.1[1][5][7] |

| JAK1 | >10,000[1] |

| JAK2 | >10,000[1] |

| TYK2 | >10,000[1] |

Table 2: In Vitro Inhibitory Activity of this compound against TEC Family Kinases

| Kinase | IC50 (nM) |

| RLK (TXK) | 155[1] |

| ITK | 395[1] |

| TEC | 403[1] |

| BTK | 404[1] |

| BMX | 666[1] |

Table 3: Cellular Activity of this compound in Human Whole Blood

| Cytokine Stimulant | Downstream Marker | IC50 (nM) |

| IL-2 | p-STAT5 | 244[7] |

| IL-4 | p-STAT5 | 340[7] |

| IL-7 | p-STAT5 | 407[7] |

| IL-15 | p-STAT5 | 266[7] |

| IL-21 | p-STAT3 | 355[7] |

Synthesis Pathway

The synthesis of this compound has been described in the patent literature, notably in WO2015/083028.[8] A key starting material is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The synthesis involves the coupling of this pyrimidine core with a chiral piperidine fragment, followed by the introduction of the acryloyl group. A representative synthetic scheme is illustrated below.

Figure 2: Simplified Synthetic Pathway of this compound.

The synthesis begins with a nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and a protected chiral aminopiperidine derivative.[9][10] This is followed by the deprotection of the amine, typically by removing the Boc (tert-butyloxycarbonyl) group under acidic conditions. The final step involves the acylation of the secondary amine on the piperidine ring with acryloyl chloride to install the covalent warhead, yielding the final product, this compound.[10] Alternative routes for the synthesis of the key chiral piperidine intermediate have also been developed to improve scalability and reduce costs.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the IC50 values of this compound against target kinases, such as the ADP-Glo™ Kinase Assay.

Objective: To measure the in vitro potency of this compound in inhibiting the enzymatic activity of JAK and TEC kinases.

Materials:

-

Recombinant human kinase enzymes (e.g., JAK3, BTK)

-

Kinase-specific substrate (e.g., a synthetic peptide)

-

Adenosine triphosphate (ATP)

-

This compound (serially diluted in DMSO)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical final assay concentration might range from 10 µM to 100 pM.

-

Assay Plate Setup: Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Enzyme Addition: Add 2 µL of the diluted kinase enzyme to each well. The optimal enzyme concentration should be determined empirically.

-

Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a substrate and ATP mixture. The ATP concentration should be at or near the Km value for the specific kinase.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Signal Detection (ADP-Glo™):

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., four-parameter logistic fit).

Figure 3: General Workflow for an In Vitro Kinase Inhibition Assay.

Cellular STAT Phosphorylation Assay (Flow Cytometry)

This protocol describes a method to assess the functional inhibition of JAK3-dependent signaling in a cellular context.

Objective: To quantify the inhibition of cytokine-induced STAT5 phosphorylation by this compound in human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human PBMCs, freshly isolated

-

RPMI-1640 medium

-

Fetal bovine serum (FBS)

-

This compound (serially diluted)

-

Recombinant human IL-2 (or other γc cytokine)

-

Fixation buffer (e.g., Cytofix)

-

Permeabilization buffer (e.g., Perm Buffer III)

-

Fluorescently labeled anti-phospho-STAT5 (pY694) antibody

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation. Resuspend cells in RPMI-1640 with 10% FBS.

-

Compound Incubation: Pre-incubate the PBMCs with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours at 37°C.

-

Cytokine Stimulation: Stimulate the cells with a pre-determined optimal concentration of IL-2 for 15 minutes at 37°C to induce STAT5 phosphorylation.

-

Fixation: Immediately stop the stimulation by adding fixation buffer. Incubate for 10-15 minutes at 37°C.

-

Permeabilization: Wash the cells and then permeabilize by adding ice-cold permeabilization buffer. Incubate on ice for 30 minutes.

-

Staining: Wash the cells and stain with the fluorescently labeled anti-phospho-STAT5 antibody for 30-60 minutes at room temperature, protected from light.

-

Data Acquisition: Wash the cells and acquire data on a flow cytometer.

-

Data Analysis: Gate on the lymphocyte population and quantify the median fluorescence intensity (MFI) of the phospho-STAT5 signal. Calculate the percent inhibition of STAT5 phosphorylation for each this compound concentration and determine the IC50 value.

Conclusion

This compound represents a significant achievement in rational drug design, leveraging a deep understanding of kinase biology to develop a highly selective, covalent inhibitor. Its dual mechanism of action against JAK3 and the TEC family of kinases provides a targeted approach to modulating the immune response in autoimmune diseases like alopecia areata. The successful development of this compound underscores the potential of covalent inhibitors in achieving isoform selectivity and offers a valuable case study for drug discovery and development professionals. The synthetic pathway, while complex, has been optimized for scalability, ensuring the production of this important therapeutic agent. This guide provides a foundational understanding of the key technical aspects of this compound's discovery and synthesis, serving as a valuable resource for the scientific community.

References

- 1. benchchem.com [benchchem.com]

- 2. Evaluating the Therapeutic Potential of this compound for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pfizer.com [pfizer.com]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C15H19N5O | CID 118115473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. Cas No. 3680-69-1, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine - Buy Cas No. 3680-69-1, tinib intermediate, this compound Product on Unibest Industrial Co., Ltd. [unibestpharm.com]

- 10. researchgate.net [researchgate.net]

Ritlecitinib's Dual Inhibition of JAK3 and TEC Family Kinases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritlecitinib (LITFULO™) is a first-in-class, orally administered kinase inhibitor that has garnered significant attention for its therapeutic potential in autoimmune diseases, particularly alopecia areata, for which it has received FDA approval for adults and adolescents 12 years and older.[1][2][3] Developed by Pfizer, this compound's unique mechanism of action lies in its dual and irreversible inhibition of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2][4] This targeted approach offers a distinct advantage over less selective Janus kinase (JAK) inhibitors by potentially minimizing off-target effects.[5] This technical guide provides an in-depth exploration of this compound's inhibition profile, detailing the quantitative data, experimental methodologies, and the intricate signaling pathways it modulates.

Mechanism of Action: Irreversible Covalent Inhibition

This compound's high selectivity for JAK3 is attributed to its irreversible covalent binding to a specific cysteine residue, Cys-909, located in the ATP-binding site of the JAK3 kinase domain.[1][6] This cysteine is notably absent in other JAK family members (JAK1, JAK2, and TYK2), where it is replaced by a serine residue, thus conferring this compound's remarkable selectivity.[1][6] The TEC family of kinases also possesses a cysteine at the equivalent position, making them susceptible to this compound's inhibitory action.[1][7] This covalent interaction leads to a permanent blockade of the ATP-binding site, thereby preventing the phosphorylation of downstream signaling molecules.[4][8]

Quantitative Inhibition Profile

The inhibitory potency of this compound against JAK3 and the TEC family kinases has been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity across different kinases.

Table 1: In Vitro Inhibitory Activity (IC50) of this compound

| Target Kinase | IC50 (nM) |

| JAK Family | |

| JAK3 | 33.1[1][6] |

| JAK1 | >10,000[1][6] |

| JAK2 | >10,000[1][6] |

| TYK2 | >10,000[1][6] |

| TEC Family | |

| RLK (TXK) | 155[1] |

| ITK | 395[1] |

| TEC | 403[1] |

| BTK | 404[1] |

| BMX | 666[1] |

Table 2: Kinetic Parameters for Covalent Binding of this compound

| Target Kinase | Ki (μM) | k_inact (s⁻¹) |

| JAK3 | 6.31[9] | 2.32[9] |

| ITK | 0.0269[9] | 0.000144[9] |

Signaling Pathways

This compound's therapeutic effects stem from its modulation of key signaling pathways involved in immune cell activation and function.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade for numerous cytokines that regulate immune responses.[10] Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[10][11] These phosphorylated STATs then translocate to the nucleus to regulate gene transcription.[11] this compound's inhibition of JAK3 specifically disrupts the signaling of cytokines that utilize the common gamma chain (γc), including IL-2, IL-4, IL-7, IL-15, and IL-21, which are crucial for lymphocyte development and function.[1][12]

TEC Kinase Signaling Pathway

TEC family kinases are non-receptor tyrosine kinases that play a vital role in the signaling pathways of various immune cell receptors, including the B-cell receptor (BCR) and T-cell receptor (TCR).[1][13] They are crucial for the activation of phospholipase C-gamma (PLC-γ), which in turn leads to downstream signaling events that control cellular processes like actin reorganization and transcriptional regulation.[13][14] By inhibiting TEC kinases, this compound can modulate the activity of T-cells and B-cells, contributing to its immunomodulatory effects.[1]

Experimental Protocols

The characterization of this compound's inhibition profile relies on a suite of robust biochemical and cellular assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the half-maximal inhibitory concentration (IC50) of this compound against purified kinase enzymes.

Principle: Kinase activity is measured by quantifying the amount of ATP consumed during the phosphorylation of a substrate. A decrease in ATP consumption in the presence of the inhibitor indicates inhibition. The ADP-Glo™ Kinase Assay is a common method for this purpose.

Materials:

-

Recombinant human JAK3 and TEC family kinase enzymes

-

Kinase-specific peptide substrate

-

This compound (serially diluted in DMSO)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

384-well assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Assay Plate Setup:

-

Add 1 µL of the serially diluted this compound or DMSO (for control) to the wells of a 384-well plate.

-

Add 2 µL of diluted kinase enzyme to each well.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be near the Km value for the specific kinase.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

Signal Generation:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay for STAT5 Phosphorylation (Flow Cytometry)

This assay assesses the functional inhibition of JAK3-dependent signaling in a cellular context by measuring the phosphorylation of its downstream target, STAT5.

Principle: Cytokine stimulation of immune cells activates the JAK-STAT pathway, leading to the phosphorylation of STAT proteins. Flow cytometry with phospho-specific antibodies can quantify the level of STAT phosphorylation in different cell populations. A reduction in cytokine-induced STAT phosphorylation in the presence of this compound indicates its inhibitory activity.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or whole blood

-

This compound (serially diluted in DMSO)

-

Cytokine for stimulation (e.g., IL-2, IL-7, or IL-15)

-

Fixation and Permeabilization buffers

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD8) and phosphorylated STAT5 (pSTAT5)

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate PBMCs or use whole blood.

-

Inhibitor Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours at 37°C.

-

Cytokine Stimulation: Stimulate the cells with a pre-titered concentration of a γc-cytokine (e.g., IL-15) for 15-30 minutes at 37°C. Include an unstimulated control.

-

Fixation: Immediately stop the stimulation by adding a fixation buffer to preserve the phosphorylation state of the proteins.

-

Permeabilization: Permeabilize the cells to allow intracellular antibody staining.

-

Staining: Stain the cells with fluorochrome-conjugated antibodies against cell surface markers and intracellular pSTAT5.

-

Data Acquisition: Acquire data on a flow cytometer, collecting a sufficient number of events for each cell population of interest.

-

Data Analysis:

-

Gate on the specific lymphocyte populations (e.g., CD4+ T cells, CD8+ T cells).

-

Determine the median fluorescence intensity (MFI) of the pSTAT5 signal for each condition.

-

Calculate the percent inhibition of STAT5 phosphorylation for each this compound concentration and determine the IC50 value.

-

Cellular Assay for B-Cell Activation (CD69 Upregulation)

This assay evaluates the functional inhibition of TEC kinase-dependent signaling in B-cells by measuring the upregulation of the early activation marker CD69.

Principle: Cross-linking of the B-cell receptor (BCR) activates TEC family kinases (primarily BTK), leading to downstream signaling and the upregulation of activation markers like CD69 on the cell surface. Inhibition of TEC kinases by this compound will reduce BCR-mediated CD69 expression.

Materials:

-

Isolated human B-cells or PBMCs

-

This compound (serially diluted in DMSO)

-

BCR stimulating agent (e.g., anti-IgM antibody)

-

Fluorochrome-conjugated antibodies against B-cell markers (e.g., CD19) and CD69

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate B-cells or use PBMCs.

-

Inhibitor Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours at 37°C.

-

BCR Stimulation: Stimulate the cells with anti-IgM for 18-24 hours at 37°C. Include an unstimulated control.

-

Staining: Stain the cells with fluorochrome-conjugated antibodies against CD19 and CD69.

-

Data Acquisition: Acquire data on a flow cytometer.

-

Data Analysis:

-

Gate on the CD19+ B-cell population.

-

Determine the percentage of CD69+ cells or the MFI of CD69 for each condition.

-

Calculate the percent inhibition of CD69 upregulation and determine the IC50 value.

-

Conclusion

This compound's dual, irreversible inhibition of JAK3 and the TEC family of kinases represents a significant advancement in the targeted therapy of autoimmune diseases. Its high selectivity for JAK3, conferred by its unique covalent binding mechanism, minimizes the potential for off-target effects associated with broader JAK inhibitors. The comprehensive in vitro and cellular data clearly demonstrate its potent and specific inhibition of key immune signaling pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel kinase inhibitors, facilitating further research and development in this critical therapeutic area.

References

- 1. benchchem.com [benchchem.com]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. biorxiv.org [biorxiv.org]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Phenotypic Approaches to Identify Inhibitors of B Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors | Semantic Scholar [semanticscholar.org]

- 10. CD69: from activation marker to metabolic gatekeeper - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identifying protein kinase target preferences using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro kinase assay [protocols.io]

- 13. criver.com [criver.com]

- 14. benchchem.com [benchchem.com]

Ritlecitinib's Covalent Engagement of Cys-909: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mechanism of action of ritlecitinib, a first-in-class, selective, oral covalent inhibitor of Janus kinase 3 (JAK3) and the TEC family of kinases. The core of this compound's selectivity and potency lies in its irreversible covalent binding to a unique cysteine residue, Cys-909, within the ATP-binding site of JAK3. This document details the quantitative data underpinning this interaction, outlines the key experimental protocols for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.

Executive Summary

This compound's high selectivity for JAK3 over other JAK family members is attributed to its unique covalent binding mechanism. While other JAK isoforms (JAK1, JAK2, and TYK2) possess a serine residue at the analogous position, JAK3 has a cysteine (Cys-909).[1][2] This structural distinction allows this compound's acrylamide warhead to form a stable, irreversible covalent bond with the thiol group of Cys-909, leading to potent and sustained inhibition of JAK3 activity.[2] This targeted mechanism translates to a favorable safety profile by minimizing off-target effects associated with broader JAK inhibition.

Quantitative Data Summary

The potency, selectivity, and covalent binding kinetics of this compound have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Potency of this compound

| Kinase Target | IC50 (nM) | ATP Concentration | Notes | Reference(s) |

| JAK3 | 33.1 - 90 | 1 mM or near Km | High potency against the primary target. | [1][2] |

| JAK1 | >10,000 | 1 mM or near Km | Demonstrates high selectivity over JAK1. | [2][3] |

| JAK2 | >10,000 | 1 mM or near Km | Demonstrates high selectivity over JAK2. | [2][3] |

| TYK2 | >10,000 | 1 mM or near Km | Demonstrates high selectivity over TYK2. | [2][3] |

| ITK | 8,510 | 1 mM | Lower potency compared to JAK3. | [1] |

| RLK | 155 | Not Specified | Potent inhibition of a TEC family kinase. | [3] |

| TEC | 403 | Not Specified | Potent inhibition of a TEC family kinase. | [3] |

| BTK | 404 | Not Specified | Potent inhibition of a TEC family kinase. | [3] |

| BMX | 666 | Not Specified | Potent inhibition of a TEC family kinase. | [3] |

Table 2: Kinetic Constants for Covalent Binding of this compound to JAK3

| Parameter | Value | Unit | Description | Reference(s) |

| Ki | 6.31 | μM | Inhibitor concentration at half-maximal inactivation rate. Reflects the initial reversible binding affinity. | [1] |

| kinact | 2.32 | s-1 | Maximal rate of irreversible inactivation. | [1] |

| kinact/Ki | 3.68 x 105 | M-1s-1 | Second-order rate constant, a measure of covalent inhibition efficiency. | [1] |

Table 3: Cellular Target Occupancy of this compound

| Target Kinase | Dose | Maximal Median Target Occupancy (%) | Time Point | Reference(s) |

| JAK3 | 50 mg | 72 | Not Specified | [4][5] |

| JAK3 | 200 mg | 64 | Not Specified | [4][5] |

| BTK | 50 mg | >94 | 48 hours | [4][5] |

| ITK | 50 mg | >94 | Not Specified | [4][5] |

| TEC | 50 mg | >94 | 48 hours | [4][5] |

| TXK | 50 mg | >94 | Not Specified | [4][5] |

| BMX | 50 mg | 87 | Not Specified | [4][5] |

| All TEC Kinases | 200 mg | >97 | Not Specified | [4][5] |

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, a critical cascade in the immune response. Specifically, by targeting JAK3, this compound blocks the signaling of several key cytokines that rely on the common gamma chain (γc) receptor subunit, including IL-2, IL-4, IL-7, IL-15, and IL-21.[3]

Experimental Protocols

The characterization of this compound's covalent binding to Cys-909 of JAK3 involves a series of key experiments. The following sections provide detailed methodologies for these assays.

In Vitro Kinase Inhibition Assay (Time-Dependent IC50)

This assay is crucial for determining the time-dependent nature of inhibition, a hallmark of covalent inhibitors.

Objective: To measure the IC50 of this compound against JAK3 at various pre-incubation times to confirm covalent modification.

Materials:

-

Recombinant human JAK3 enzyme

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP solution

-

Peptide substrate (e.g., a poly-Glu-Tyr peptide)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer. Add the recombinant JAK3 enzyme to the assay buffer.

-

Pre-incubation: In a 384-well plate, add the JAK3 enzyme solution to wells containing the serially diluted this compound or DMSO control. Incubate the enzyme-inhibitor mixture for varying time points (e.g., 0, 15, 30, 60, and 120 minutes) at room temperature.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

-

Detection: After a fixed reaction time (e.g., 60 minutes), add the detection reagent to stop the reaction and measure the luminescence, which is inversely proportional to the amount of ADP produced.

-

Data Analysis: Plot the percentage of inhibition against the inhibitor concentration for each pre-incubation time point. Fit the data to a dose-response curve to determine the IC50 value for each time point. A decrease in IC50 with longer pre-incubation times is indicative of a covalent binding mechanism.

Mass Spectrometry for Covalent Adduct Confirmation

Mass spectrometry provides direct evidence of the covalent bond formation between this compound and JAK3.

Objective: To detect the this compound-JAK3 covalent adduct and identify the modified peptide containing Cys-909.

Materials:

-

Recombinant human JAK3 enzyme

-

This compound

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

-

Denaturing buffer (e.g., 8 M urea)

-

Reducing agent (e.g., DTT)

-

Alkylating agent (e.g., iodoacetamide)

-

Protease (e.g., trypsin)

-

LC-MS/MS system (e.g., Orbitrap mass spectrometer)

Procedure:

-

Incubation: Incubate recombinant JAK3 with an excess of this compound (or DMSO as a control) in the incubation buffer for a sufficient time to allow for covalent bond formation (e.g., 2 hours at 37°C).

-

Denaturation, Reduction, and Alkylation: Denature the protein mixture using the denaturing buffer. Reduce the disulfide bonds with DTT and then alkylate the free cysteines with iodoacetamide.

-

Proteolytic Digestion: Dilute the sample to reduce the urea concentration and digest the protein overnight with trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using an LC-MS/MS system. The mass spectrometer will be operated in a data-dependent acquisition mode to acquire both MS1 (for peptide mass) and MS/MS (for peptide sequencing) spectra.

-

Data Analysis: Search the acquired MS/MS data against the human protein database, including a modification corresponding to the mass of this compound on cysteine residues. The identification of a peptide from JAK3 with a mass shift equal to the molecular weight of this compound on Cys-909 confirms the covalent adduct.

Cellular Target Engagement Assay

This assay confirms that this compound can engage and inhibit JAK3 within a cellular context.

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in cells treated with this compound.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line expressing JAK3

-

This compound

-

Cytokine (e.g., IL-15)[5]

-

Cell culture medium

-

Fixation and permeabilization buffers

-

Fluorescently labeled anti-phospho-STAT5 (pSTAT5) antibody

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat PBMCs with various concentrations of this compound or DMSO control for a specified period (e.g., 1-2 hours).

-

Cytokine Stimulation: Stimulate the cells with a cytokine known to signal through JAK3, such as IL-15, for a short period (e.g., 15-30 minutes).[5]

-

Fixation and Permeabilization: Fix the cells to preserve their state and then permeabilize the cell membranes to allow for intracellular antibody staining.

-

Antibody Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of STAT5 (pSTAT5).

-

Flow Cytometry: Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI) of pSTAT5 in the cell population.

-

Data Analysis: Determine the concentration of this compound that causes a 50% reduction in cytokine-induced pSTAT5 levels (IC50). This demonstrates the functional inhibition of the JAK3 signaling pathway in a cellular environment.

Conclusion

This compound's innovative design, which leverages a covalent interaction with the unique Cys-909 residue in JAK3, has resulted in a highly selective and potent inhibitor. The quantitative data from biochemical and cellular assays, supported by detailed experimental methodologies, provide a robust characterization of its mechanism of action. This in-depth understanding of this compound's covalent binding is crucial for its continued development and for the design of future targeted covalent inhibitors.

References

- 1. drughunter.com [drughunter.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Target Occupancy and Functional Inhibition of JAK3 and TEC Family Kinases by this compound in Healthy Adults: An Open-Label, Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Ritlecitinib: An In-depth Technical Guide

Introduction

Ritlecitinib, marketed under the brand name LITFULO®, is a first-in-class, orally administered kinase inhibitor.[1][2] Developed by Pfizer, it has received approval for the treatment of severe alopecia areata in adults and adolescents (12 years and older).[3][4] this compound's therapeutic potential is also under investigation for other autoimmune conditions, including vitiligo, Crohn's disease, and ulcerative colitis.[2][3] This guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo activity, and pharmacokinetic profile, with a focus on the experimental methodologies employed in its evaluation.

Mechanism of Action: Dual Inhibition of JAK3 and TEC Family Kinases

This compound's unique therapeutic approach lies in its dual and irreversible inhibition of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[2][5] This targeted action allows it to modulate specific immune signaling pathways implicated in the pathogenesis of autoimmune diseases.[6]

JAK-STAT Pathway: The JAK-STAT signaling cascade is crucial for mediating immune responses.[2] Cytokines, upon binding to their receptors on immune cells, activate associated JAK enzymes. This activation leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune cell function.[2] this compound's high selectivity for JAK3 is attributed to its irreversible covalent binding to a cysteine residue (Cys-909) within the ATP-binding site of JAK3.[3][7] This residue is replaced by serine in other JAK isoforms, preventing similar covalent bonding and conferring high selectivity.[3][7][8] By inhibiting JAK3, this compound effectively blocks the signaling of key cytokines that share the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-15, and IL-21, which are essential for lymphocyte proliferation and differentiation.[8][9]

TEC Family Kinases: The TEC kinase family includes members such as BTK, ITK, TEC, RLK, and BMX, which are critical for signaling through immune receptors like the T-cell receptor (TCR) and B-cell receptor (BCR).[3] this compound's inhibition of TEC family kinases interferes with the cytolytic functions of CD8+ T cells and Natural Killer (NK) cells, which are central to the autoimmune attack on hair follicles in alopecia areata.[1][8]

In Vitro Pharmacology

Kinase Selectivity

The selectivity of this compound for JAK3 over other JAK isoforms and its activity against TEC family kinases have been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase Target | This compound IC50 (nM) | Reference(s) |

|---|---|---|

| JAK3 | 33.1 | [3][8] |

| JAK1 | >10,000 | [3][8] |

| JAK2 | >10,000 | [3][8] |

| TYK2 | >10,000 | [3] |

| RLK (TXK) | 155 | [3] |

| ITK | 395 | [3] |

| TEC | 403 | [3] |

| BTK | 404 | [3] |

| BMX | 666 |[3] |

Experimental Protocol: Biochemical Kinase Inhibition Assay (In Vitro)

The determination of IC50 values for kinase inhibitors is typically performed using in vitro enzymatic assays. A generalized methodology is as follows:

-

Assay Components: The assay mixture contains the purified recombinant kinase (e.g., JAK3), a specific substrate peptide, and adenosine triphosphate (ATP).

-

Inhibitor Addition: this compound is added to the assay mixture at various concentrations.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The mixture is incubated at a controlled temperature to allow for the phosphorylation of the substrate by the kinase.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiolabeling with ³²P-ATP and measuring radioactivity, or using fluorescence/luminescence-based detection systems that employ specific antibodies to detect the phosphorylated substrate.

-

Data Analysis: The percentage of kinase activity inhibition is calculated for each this compound concentration relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[7]

Cellular Functional Assays

To confirm that the biochemical selectivity translates to a cellular context, functional assays measuring the inhibition of cytokine-induced STAT phosphorylation are employed.

Table 2: Inhibition of STAT Phosphorylation in Cellular Assays

| Cytokine Stimulant | Downstream Target | This compound IC50 (nM) | Reference(s) |

|---|---|---|---|

| IL-2 | pSTAT5 | 244 | [8] |

| IL-4 | pSTAT5 | 340 | [8] |

| IL-7 | pSTAT5 | 407 | [8] |

| IL-15 | pSTAT5 | 266 | [8] |

| IL-21 | pSTAT3 | 355 |[8] |

Experimental Protocol: Cellular STAT Phosphorylation Assay

-

Cell Culture: A relevant cell line or primary cells (e.g., human peripheral blood mononuclear cells) that express the target JAKs and cytokine receptors are used.

-

Inhibitor Pre-incubation: Cells are pre-incubated with varying concentrations of this compound for a specified period.

-

Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-15) to activate the JAK-STAT pathway.

-

Cell Lysis and Staining: After stimulation, the cells are fixed, permeabilized, and stained with fluorescently labeled antibodies specific for the phosphorylated form of a STAT protein (e.g., anti-pSTAT5).

-

Flow Cytometry Analysis: The level of STAT phosphorylation in individual cells is quantified using flow cytometry.

-

Data Analysis: The IC50 value is calculated by plotting the inhibition of STAT phosphorylation against the this compound concentration.

Preclinical Pharmacokinetics

Preclinical pharmacokinetic studies for this compound have been conducted in various animal models, including rats and monkeys, to characterize its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 3: Summary of Key Pharmacokinetic Parameters of this compound in Preclinical Species and Humans

| Parameter | Rat | Monkey | Human | Reference(s) |

|---|---|---|---|---|

| Tmax (hr) | ~0.5-1 | N/A | ~1 | [10][11] |

| Terminal Half-life (hr) | N/A | N/A | 1.3 - 2.3 | [2][10] |

| Absolute Oral Bioavailability (%) | N/A | N/A | ~64 | [10][11] |

| Plasma Protein Binding (%) | N/A | N/A | ~14 | [10] |

| Metabolism | N/A | N/A | Multiple pathways (GSTs, CYPs) | [10][11] |

| Excretion | N/A | N/A | ~66% urine, ~20% feces |[10] |

Note: Specific quantitative data from preclinical studies in rats and monkeys are limited in publicly available literature. Human data is included for context.

Experimental Protocol: Pharmacokinetic Study in Rats

-

Animal Dosing: A cohort of rats is administered a single oral or intravenous dose of this compound.

-

Blood Sampling: Blood samples are collected from the animals at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Plasma Preparation: Blood samples are processed to separate the plasma.

-

Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[12][13]

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life using non-compartmental analysis software.

Preclinical Pharmacodynamics and In Vivo Efficacy

This compound has demonstrated anti-inflammatory activities in in vivo models.[9] Its pharmacodynamic effects include a dose-dependent decrease in lymphocyte subsets. In clinical studies with alopecia areata patients, treatment was associated with an early decrease in absolute lymphocyte counts, T lymphocytes (CD3), T lymphocyte subsets (CD4 and CD8), and NK cells (CD16/56).[10] No change was observed in B lymphocytes (CD19).[2][10] These effects are consistent with the inhibition of JAK3 and TEC family kinases, which are crucial for the function and survival of these immune cell populations.

Experimental Protocol: In Vivo Efficacy Model (e.g., Alopecia Areata)

While specific preclinical models for alopecia areata are not detailed in the provided results, a general approach for evaluating efficacy would involve:

-

Model Induction: Inducing an alopecia areata-like condition in a suitable animal model (e.g., C3H/HeJ mice). This can be achieved by transferring pathogenic T-cells or through skin grafting from affected mice.

-

Treatment: Once the disease is established, animals are treated with this compound or a vehicle control, typically via oral gavage, for a specified duration.

-

Efficacy Assessment: Hair regrowth is assessed and scored at regular intervals. This can be done visually and quantified using tools like the Severity of Alopecia Tool (SALT) score adapted for the animal model.

-

Histological and Biomarker Analysis: At the end of the study, skin biopsies are collected to assess the reduction of inflammatory infiltrate around the hair follicles. Blood and tissue samples can also be analyzed for changes in cytokine levels and immune cell populations to confirm the drug's mechanism of action in vivo.

The preclinical pharmacological profile of this compound establishes it as a potent and highly selective dual inhibitor of JAK3 and TEC family kinases. In vitro studies confirm its specific and irreversible binding to JAK3, leading to effective inhibition of downstream STAT signaling. Preclinical pharmacokinetic studies have informed its clinical development, demonstrating properties suitable for oral administration. The observed pharmacodynamic effects on lymphocyte populations in vivo are consistent with its mechanism of action and provide a strong rationale for its efficacy in treating T-cell-mediated autoimmune diseases like alopecia areata.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound - Dual Inhibitor of JAK3/TEC [synapse.patsnap.com]

- 6. What are the approved indications for this compound? [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. Evaluating the Therapeutic Potential of this compound for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. pfizermedical.com [pfizermedical.com]

- 11. The Pharmacokinetics, Metabolism, and Clearance Mechanisms of this compound, a Janus Kinase 3 and Tyrosine-Protein Kinase Family Inhibitor, in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A-Technical-Guide-to-Ritlecitinib-Molecular-Structure-and-Chemical-Properties

-An-In-Depth-Technical-Guide-for-Researchers-and-Drug-Development-Professionals

Introduction

Ritlecitinib, sold under the brand name Litfulo®, is a kinase inhibitor developed for the treatment of severe alopecia areata, an autoimmune disease that leads to hair loss.[1][2] It is the first and only treatment approved by the U.S. Food and Drug Administration (FDA) for adolescents aged 12 and older with this condition.[2][3] this compound's therapeutic effect stems from its novel mechanism of action as a dual, irreversible inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[3][4] This guide provides a detailed overview of its molecular structure, chemical properties, mechanism of action, and the experimental protocols relevant to its synthesis and analysis.

Molecular-Structure-and-Identifiers

This compound is a pyrrolopyrimidine derivative with a complex stereochemistry that is crucial for its selective binding and activity.[5]

-

IUPAC Name : 1-{(2S,5R)-2-methyl-5-[(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}prop-2-en-1-one[1][5]

-

SMILES : C=CC(=O)N1C--INVALID-LINK--CC[C@@H]1C[1]

The molecule's structure incorporates three key moieties: a pyrrolo[2,3-d]pyrimidine core (an adenine analogue), a chiral piperidine ring with two stereocenters, and a reactive acrylamide group which acts as the covalent warhead.[6]

Chemical-and-Physical-Properties

The physicochemical properties of this compound are essential for its formulation, delivery, and pharmacokinetic profile. The drug is often formulated as a tosylate salt to improve its stability and solubility.[7][8]

| Property | Value | Source |

| Molecular Weight | 285.35 g/mol | [1][9] |

| Appearance | White to yellow solid | [10] |

| Solubility | DMSO: 57 mg/mL (199.76 mM) | [11] |

| Aqueous Solubility | >2 mg/mL | [12] |

| Oral Bioavailability | ~64% (human) | [3][13] |

| Protein Binding | ~14% | [13][14] |

| Terminal Half-Life | 1.3 - 2.3 hours | [3][13] |

Mechanism-of-Action-Dual-Inhibition-of-JAK3-and-TEC-Kinases

This compound exerts its immunomodulatory effects by irreversibly inhibiting two key families of kinases: JAK3 and TEC.[4][15] This dual inhibition blocks signaling pathways that are crucial for the autoimmune response implicated in alopecia areata.[3][15]

JAK3 Inhibition: The JAK-STAT signaling pathway is central to immune cell activation and differentiation.[3] Cytokines bind to cell surface receptors, activating associated JAKs, which then phosphorylate and activate STAT proteins.[3] Activated STATs translocate to the nucleus to regulate gene transcription involved in inflammation.[3] this compound selectively targets JAK3 by forming a covalent bond with a unique cysteine residue (Cys-909) in its ATP-binding site.[5][16] This residue is a serine in other JAK family members, which is the basis for this compound's high selectivity.[5][16] By inhibiting JAK3, this compound blocks signaling from crucial cytokines like IL-2, IL-4, IL-7, IL-15, and IL-21, which are dependent on the common gamma chain (γc) receptor that pairs with JAK3.[11][17][18]

TEC Kinase Family Inhibition: In addition to JAK3, this compound inhibits members of the TEC kinase family, which includes BTK, ITK, TEC, BMX, and TXK.[16][19] These kinases are critical for signaling downstream of immune receptors, such as the T-cell receptor (TCR) and B-cell receptor (BCR).[15][17] The inhibition of TEC kinases further dampens the adaptive immune response, reducing the activity of T-cells and B-cells that contribute to the autoimmune attack on hair follicles.[15]

The combined inhibition of JAK3 and TEC kinases effectively disrupts the inflammatory cascade at multiple points, leading to reduced lymphocyte activity and promoting hair regrowth in patients with alopecia areata.[15][20]

Caption: this compound's dual inhibition of JAK3 and TEC kinases.

Experimental-Protocols

Chemical-Synthesis

The synthesis of this compound is a multi-step process that requires precise control of stereochemistry.[16] While various routes have been described, a common approach involves the synthesis of key intermediates followed by their coupling.[6][21]

Illustrative Synthesis Outline: [6][16][21]

-

Preparation of the Chiral Piperidine Intermediate: A key step is the synthesis of the (2S,5R)-5-amino-2-methylpiperidine moiety. This is often achieved through asymmetric synthesis or resolution of a racemic mixture. One reported method starts from commercially available 6-methylpyridin-3-amine, which undergoes reduction to form a mixture of cis- and trans-aminopiperidines.[16] Chiral resolution strategies are then employed to isolate the desired (2S,5R) isomer.[21] The amino group is typically protected (e.g., with a Cbz group) before proceeding.[16]

-

Preparation of the Pyrrolopyrimidine Core: The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is a common starting material.

-

Coupling Reaction: The protected chiral piperidine intermediate is coupled with the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core via a nucleophilic aromatic substitution (SNAr) reaction.[16]

-

Deprotection: The protecting group on the piperidine nitrogen is removed. For example, a Cbz group can be removed via palladium-catalyzed hydrogenolysis.[16]

-

Acrylamide Formation: The final step involves the acylation of the secondary amine on the piperidine ring with acryloyl chloride to install the reactive acrylamide "warhead," yielding this compound.[16]

Analytical-Methods

Robust analytical methods are crucial for confirming the structure, purity, and stability of this compound.

1. High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UHPLC):

-

Purpose: To determine the purity of this compound and quantify any process-related impurities or degradation products.[22]

-

Methodology: A validated stability-indicating reverse-phase HPLC or UHPLC method is typically used.

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a suitable wavelength or Diode Array Detection (DAD).[22]

-

Quantification: Impurities are quantified against a qualified reference standard of this compound.

-

2. Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of this compound and elucidate the structure of unknown impurities.[22]

-

Methodology: Typically coupled with LC (LC-MS/MS).

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

-

Analysis: The mass-to-charge ratio (m/z) of the parent ion is confirmed. Tandem MS (MS/MS) is used to generate fragmentation patterns, which help in structural elucidation of the parent drug and its impurities.[22] A validated LC-MS/MS method is also used for the quantification of this compound in biological matrices like rat plasma for pharmacokinetic studies.[23]

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To provide unambiguous structural confirmation of the final compound and key intermediates.

-

Methodology: ¹H NMR and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆). The chemical shifts, coupling constants, and integrations of the signals are analyzed to confirm that the synthesized molecule has the correct structure and stereochemistry.

Caption: A generalized workflow for this compound synthesis and analysis.

Conclusion

This compound represents a significant advancement in targeted therapy for autoimmune diseases like alopecia areata. Its unique dual inhibitory mechanism, targeting both JAK3 and TEC family kinases through a covalent interaction, provides a high degree of selectivity and potency. The complex stereospecific synthesis and rigorous analytical characterization are critical to ensuring the quality, safety, and efficacy of this novel therapeutic agent. This technical guide provides a foundational overview for researchers and professionals involved in the ongoing study and development of this compound and related kinase inhibitors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. FDA Approves Pfizer’s LITFULO™ (this compound) for Adults and Adolescents With Severe Alopecia Areata | Pfizer [pfizer.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound - Dual Inhibitor of JAK3/TEC [synapse.patsnap.com]

- 5. This compound | C15H19N5O | CID 118115473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS No. 1207853-23-3, this compound Intermediate - Buy CAS No.1207853-23-3, this compound Intermediate, chiral molecule Product on Unibest Industrial Co., Ltd. [unibestpharm.com]

- 7. This compound tosylate | C22H27N5O4S | CID 145722621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. drugpatentwatch.com [drugpatentwatch.com]

- 9. GSRS [precision.fda.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. This compound | 1792180-81-4 [chemicalbook.com]

- 13. pfizermedical.com [pfizermedical.com]

- 14. medcentral.com [medcentral.com]

- 15. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 16. drughunter.com [drughunter.com]

- 17. immune-system-research.com [immune-system-research.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Target Occupancy and Functional Inhibition of JAK3 and TEC Family Kinases by this compound in Healthy Adults: An Open-Label, Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. join.dermatologytimes.com [join.dermatologytimes.com]

- 21. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

Ritlecitinib therapeutic hypothesis in autoimmune diseases

An In-depth Technical Guide to the Therapeutic Hypothesis of Ritlecitinib in Autoimmune Diseases

Introduction

This compound, marketed as LITFULO®, is an orally administered, first-in-class kinase inhibitor developed by Pfizer.[1] It is the first and only treatment approved by the U.S. Food and Drug Administration (FDA) for individuals aged 12 years and older with severe alopecia areata.[2][3][4] The therapeutic potential of this compound is also under active investigation for a range of other autoimmune diseases, including vitiligo, Crohn's disease, and ulcerative colitis.[5][6] This technical guide provides a comprehensive overview of the therapeutic hypothesis of this compound, delving into its unique mechanism of action, selectivity profile, clinical efficacy, and the experimental methodologies used to validate its function.

Core Therapeutic Hypothesis: Targeted Immunomodulation through Dual Kinase Inhibition

The central therapeutic hypothesis for this compound is that dual, irreversible inhibition of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases can achieve targeted immunomodulation.[1] This approach is designed to precisely block key inflammatory pathways implicated in the pathogenesis of various autoimmune diseases while minimizing off-target effects associated with broader immunosuppression.[7][8] By focusing on JAK3, which is primarily expressed in hematopoietic cells, and TEC kinases, which are crucial for immune receptor signaling, this compound modulates the activity of specific lymphocyte populations, such as CD8+ T cells and Natural Killer (NK) cells, that drive the autoimmune attack in conditions like alopecia areata and vitiligo.[1][6][9][10]

Detailed Mechanism of Action

This compound's unique mechanism involves the irreversible covalent inhibition of two distinct kinase families by blocking their adenosine triphosphate (ATP) binding sites.[3][7][11]

Inhibition of the JAK3-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines involved in immunity and inflammation.[6] In autoimmune diseases like alopecia areata, cytokines such as Interleukin-15 (IL-15) and Interferon-gamma (IFN-γ) are key drivers of the pathology.[6]

This compound selectively and irreversibly inhibits JAK3.[6][12] This selectivity is conferred by the presence of a unique cysteine residue (Cys-909) in the ATP-binding site of JAK3, which is absent in other JAK family members (JAK1, JAK2, TYK2), where it is replaced by a serine.[12][13] this compound forms a permanent covalent bond with this cysteine, ensuring potent and specific inhibition.[6][13] By blocking JAK3, this compound prevents the phosphorylation and activation of downstream STAT proteins, which in turn inhibits the translocation of STATs to the nucleus and the transcription of pro-inflammatory genes.[1][6] This effectively dampens the signaling of gamma-chain (γc) cytokines, including IL-2, IL-4, IL-7, IL-15, and IL-21, which are crucial for lymphocyte activation, proliferation, and function.[6][14]

Inhibition of TEC Family Kinases

In addition to JAK3, this compound inhibits members of the TEC kinase family, including IL-2-inducible T-cell kinase (ITK), Bruton's tyrosine kinase (BTK), and TEC itself.[12][15] These kinases are essential downstream signaling components of immune cell receptors, such as the T-cell receptor (TCR) and B-cell receptor (BCR).[12][16] Inhibition of TEC kinases interferes with T-cell and B-cell activation, differentiation, and effector functions.[3][17] Specifically, blocking ITK can reduce the cytolytic activity of CD8+ T cells, which are key mediators of the autoimmune attack on hair follicles in alopecia areata.[6][9]

Quantitative Analysis: Selectivity Profile

The high selectivity of this compound for JAK3 over other JAK isoforms is a cornerstone of its therapeutic profile, which may lead to a more favorable safety profile by avoiding the broader effects of JAK1 and JAK2 inhibition.[6][13] This selectivity has been quantified through in vitro enzymatic assays measuring the half-maximal inhibitory concentration (IC50).

| Kinase Target | This compound IC50 (nM) | Reference(s) |

| JAK Family | ||

| JAK3 | 33.1 | [6][12][13] |

| JAK1 | >10,000 | [6][12][13] |

| JAK2 | >10,000 | [6][12][13] |

| TYK2 | >10,000 | [12][13] |

| TEC Family | ||

| RLK | 155 | [12] |

| ITK | 395 | [12] |

| TEC | 403 | [12] |

| BTK | 404 | [12] |

| BMX | 666 | [12] |

Clinical Evidence in Autoimmune Diseases

This compound has been evaluated in numerous clinical trials across a spectrum of autoimmune conditions.

Alopecia Areata (AA)

The efficacy and safety of this compound in patients with severe AA (≥50% scalp hair loss) were established in the pivotal ALLEGRO Phase 2b/3 trial.[4] The trial met its primary endpoint, demonstrating statistically significant scalp hair regrowth compared to placebo.[5]

| Study Name | Phase | Patient Population (Age ≥12) | Treatment Arms | Primary Endpoint (Week 24) | Key Result | Reference(s) |

| ALLEGRO (NCT03732807) | 2b/3 | 718 patients with ≥50% scalp hair loss | This compound 50 mg, 30 mg (± loading dose), 10 mg; Placebo | Proportion of patients with SALT score ≤20 (≤20% scalp hair loss) | 23% of patients on 50 mg dose achieved SALT ≤20 vs. 1.6% on placebo | [4][5] |

| ALLEGRO-LT (NCT04517864) | 3 (Long-term) | Adults with ≥25% hair loss, Adolescents with ≥50% hair loss | Open-label this compound 50 mg (following parent study) | Long-term safety and efficacy | Response rates generally increased through week 48 | [4][9][18] |

Vitiligo

This compound has shown efficacy in treating active non-segmental vitiligo by promoting repigmentation and stabilizing lesions.[19][20]

| Study Name | Phase | Patient Population | Treatment Arms | Primary Endpoint (Week 24) | Key Result | Reference(s) |

| (NCT03715829) | 2b | 364 patients with active non-segmental vitiligo | This compound 50 mg (± loading dose), 30 mg, 10 mg; Placebo | Percent change from baseline in Facial-Vitiligo Area Scoring Index (F-VASI) | Statistically significant improvement in F-VASI for 50 mg and 30 mg doses vs. placebo | [21][22] |

| Tranquillo (NCT05583526) | 3 | Adults and adolescents with non-segmental vitiligo | This compound vs. Placebo (52 weeks) | Efficacy, safety, and tolerability | Recruiting | [12][23] |

Crohn's Disease (CD)

In patients with moderate to severe Crohn's disease, this compound demonstrated efficacy in improving endoscopic outcomes.

| Study Name | Phase | Patient Population | Treatment Arms | Primary Endpoint (Week 12) | Key Result | Reference(s) |

| PIZZICATO (NCT03395184) | 2 | 244 patients with moderate to severe CD | This compound vs. Placebo; Brepocitinib vs. Placebo | SES-CD 50 (≥50% reduction in Simple Endoscopic Score for CD) | 27.2% of patients on this compound achieved SES-CD 50 vs. 12.8% on placebo | [24][25] |

Rheumatoid Arthritis (RA)

While development for RA has been discontinued, initial studies showed that this compound was associated with improvements in disease activity.[12]

| Study Name | Phase | Patient Population | Treatment Arms | Primary Endpoint (Week 8) | Key Result | Reference(s) |

| (Unnamed) | 2 | 70 patients with moderate to severe RA and inadequate response to methotrexate | This compound 200 mg vs. Placebo | Change from baseline in Simplified Disease Activity Index (SDAI) | Significantly greater mean change from baseline in SDAI score for this compound (-26.1) vs. placebo (-16.8) | [26][27] |

Experimental Protocols

Validation of this compound's therapeutic hypothesis relies on a range of standardized in vitro and clinical methodologies.

Protocol 1: Biochemical Kinase Inhibition Assay (In Vitro)

This protocol outlines a generalized method for determining the IC50 value of an inhibitor against a specific kinase.[13]

Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of JAK and TEC family kinases.

Methodology:

-

Reagents and Materials: Recombinant human kinase enzymes (e.g., JAK3, JAK1, ITK), kinase-specific peptide substrate, Adenosine Triphosphate (ATP, often radiolabeled with ³²P or ³³P), kinase buffer solution, this compound at various concentrations, and a phosphocellulose filter membrane.

-

Assay Procedure:

-